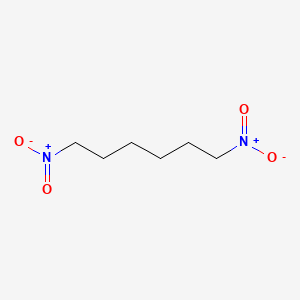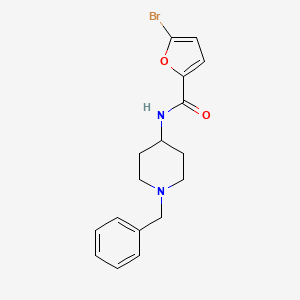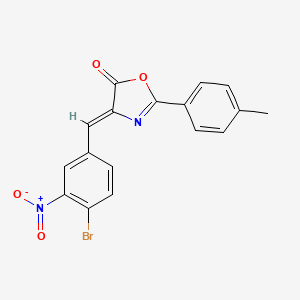![molecular formula C26H29N5 B4582683 7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4582683.png)
7-[4-(2,4-dimethylbenzyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Overview
Description
The compound is part of a broader class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their diverse pharmacological activities and chemical properties. These compounds are structurally characterized by a pyrazolo[1,5-a]pyrimidine core and have been modified in various ways to explore their binding affinities, molecular interactions, and potential as therapeutic agents.
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves the condensation of appropriate precursors, often utilizing amino and aryl(alkyl)amino moieties to target specific receptor subtypes or to achieve desired chemical properties (Squarcialupi et al., 2017). Advanced synthetic methodologies may include palladium-catalyzed reactions, nucleophilic substitution, and cyclocondensation steps to introduce various substituents on the core structure.
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by hydrogen bonding and π-π interactions, which play significant roles in their crystalline state and molecular conformation. Structural analyses, such as X-ray crystallography, provide insights into the arrangements of molecules in the solid state and the impact of substituents on molecular geometry (Portilla et al., 2006).
Scientific Research Applications
Medicinal Chemistry Applications
This compound and its derivatives have been synthesized and evaluated for their affinity and selectivity towards human adenosine receptor subtypes, specifically A1 and A2A receptors. The incorporation of aryl(alkyl)amino- and 4-substituted-piperazin-1-yl- moieties on the 7-aminopyrazolo[4,3-d]pyrimidine core significantly influences the binding affinity towards these receptors, indicating potential therapeutic applications in targeting adenosine receptor-mediated conditions (Squarcialupi et al., 2017).
Synthetic Methodologies
The synthesis and evaluation of antimicrobial activities of novel derivatives, including those related to the mentioned chemical structure, highlight the versatility of this scaffold in generating compounds with broad-spectrum antibacterial properties. This showcases the compound's utility in the development of new antimicrobials (Al-Turkistani et al., 2011).
Biological Activities
Explorations into the biological activities of these compounds have revealed their potential as antihypertensive agents. The modification of the triazolopyrimidine core, including the addition of morpholine, piperidine, or piperazine moieties, has been shown to exhibit promising antihypertensive activity in vitro and in vivo, suggesting a pathway for the development of new therapeutic agents in this domain (Bayomi et al., 1999).
properties
IUPAC Name |
7-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-19-9-10-23(20(2)15-19)18-29-11-13-30(14-12-29)25-16-21(3)28-26-24(17-27-31(25)26)22-7-5-4-6-8-22/h4-10,15-17H,11-14,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMXZRPMIZIGXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-({4-[2-(4-bromophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B4582603.png)
![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4582611.png)
![5-[4-(2-hydroxyethoxy)-3-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4582618.png)
![methyl 2-[(1-azepanylacetyl)amino]benzoate](/img/structure/B4582621.png)
![N~1~-{2-[(4-bromobenzyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4582628.png)
![N-(2-methyl-4-nitrophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4582630.png)
![N-(4-ethoxyphenyl)-2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}acetamide](/img/structure/B4582632.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4582647.png)


![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-isopropoxybenzamide](/img/structure/B4582674.png)
![3-(3-methoxyphenyl)-1-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4582680.png)
![2-{[5-cyano-2-(methylthio)-6-phenyl-4-pyrimidinyl]amino}ethyl acetate](/img/structure/B4582706.png)